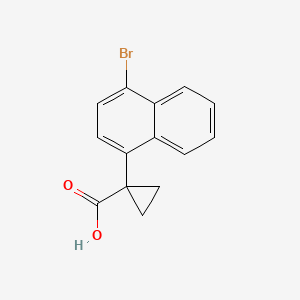
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
概要
説明
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Bromination of Naphthalene: Naphthalene is brominated to form 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The bromonaphthalene derivative undergoes a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 1-(4-Chloronaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 1-(4-Fluoronaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 1-(4-Methylnaphthalen-1-yl)cyclopropane-1-carboxylic acid
Comparison: 1-(4-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.
特性
IUPAC Name |
1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-6-5-11(14(7-8-14)13(16)17)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIXJTOPSQXQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C3=CC=CC=C32)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














